Technical Documentation Center

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol
  • CAS: 89225-43-4

Core Science & Biosynthesis

Foundational

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol chemical structure and properties

An In-Depth Technical Guide to 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Introduction: Situating a Novel Aryloxypropanolamine in Drug Discovery The aryloxypropanolamine scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Introduction: Situating a Novel Aryloxypropanolamine in Drug Discovery

The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of β-adrenergic receptor antagonists, or "beta-blockers".[1][2] These drugs are essential in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[3] The molecule 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol belongs to this critical chemical class. Its structure comprises a propan-2-ol backbone, an ethereal linkage to an ortho-substituted aromatic ring (o-cresol), and a secondary amine with a hydroxyethyl substituent. This unique combination of functional groups suggests a high probability of interaction with adrenergic receptors and warrants a thorough investigation of its chemical properties and biological potential.

This guide provides a predictive overview of the compound's chemical structure, physicochemical properties, a robust protocol for its synthesis, methods for its analytical characterization, and a hypothesis of its biological activity based on well-established structure-activity relationships (SAR) for this class of compounds.[4][5]

Chemical Identity and Predicted Physicochemical Properties

Chemical Structure and Identifiers
  • IUPAC Name: 1-((2-hydroxyethyl)amino)-3-(2-methylphenoxy)propan-2-ol

  • Molecular Formula: C₁₂H₁₉NO₃

  • Molecular Weight: 225.28 g/mol

  • CAS Number: Not assigned.

  • Canonical SMILES: CC1=CC=CC=C1OCC(O)CNCCO

  • Chemical Class: Aryloxypropanolamine

Predicted Physicochemical Data

The properties of aryloxypropanolamines are influenced by the nature of the aromatic ring and the substituents on the amine.[6][7] The data below are estimated based on structurally similar compounds like Propranolol (a naphthyloxypropanolamine) and Metoprolol (a substituted phenoxypropanolamine).

PropertyPredicted ValueRationale / Comparative Data Source
Physical State Likely a solid at room temperatureMany aryloxypropanolamine bases are crystalline solids. Propranolol has a melting point of 96 °C.[8]
LogP 1.0 - 2.5The o-tolyl group is lipophilic, but the two hydroxyl groups and the secondary amine increase hydrophilicity compared to Propranolol (LogP ~3.48).[8]
pKa (Basic) 9.0 - 9.8The secondary amine is the basic center. This range is typical for the amino group in propanolamine side chains, similar to Propranolol's pKa of 9.53.[8]
Aqueous Solubility Sparingly soluble to solubleThe presence of multiple hydrogen bond donors (two -OH, one -NH) and the basic amine (which can be protonated to form a soluble salt) suggests moderate aqueous solubility.
Hydrogen Bond Donors 3(Two hydroxyl groups, one secondary amine)
Hydrogen Bond Acceptors 4(Three oxygen atoms, one nitrogen atom)

Synthesis Protocol: A Convergent Strategy

The most established and versatile method for synthesizing aryloxypropanolamines involves a two-step sequence: formation of a glycidyl ether intermediate from a phenol, followed by nucleophilic ring-opening of the epoxide with an appropriate amine.[3][9][10] This approach is highly modular, allowing for diverse structures to be created.

Overall Synthetic Scheme

The synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol proceeds via the reaction of o-cresol with epichlorohydrin to form the key intermediate, 1-(2-methylphenoxy)-2,3-epoxypropane. This epoxide is then opened by 2-aminoethanol (ethanolamine) to yield the target compound.

Synthesis_Workflow Reactant1 o-Cresol Step1 Step 1: Williamson Ether Synthesis (Base, e.g., NaOH) Reactant1->Step1 Reactant2 Epichlorohydrin Reactant2->Step1 Reactant3 2-Aminoethanol Step2 Step 2: Epoxide Ring-Opening (Solvent, e.g., Ethanol, Heat) Reactant3->Step2 Intermediate 1-(2-Methylphenoxy)-2,3-epoxypropane Intermediate->Step2 Product Target Compound: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Causality Behind Experimental Choices:

  • Base (Step 1): Sodium hydroxide is a cost-effective and strong base sufficient to deprotonate the phenolic hydroxyl of o-cresol, forming the more nucleophilic phenoxide ion required for the Williamson ether synthesis.[9]

  • Solvent (Step 2): A protic solvent like ethanol is chosen because it can facilitate the epoxide ring-opening by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the amine. It also serves to dissolve both reactants.

  • Stoichiometry: A slight excess of the amine in Step 2 is often used to ensure the complete consumption of the valuable epoxide intermediate and to minimize the formation of undesired by-products.[11]

Step 1: Synthesis of 1-(2-methylphenoxy)-2,3-epoxypropane

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

  • Reagents: To the flask, add o-cresol (1.0 eq) and a suitable solvent (e.g., methanol or water).

  • Base Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the sodium o-cresoxide salt.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

  • Setup: In a clean round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified 1-(2-methylphenoxy)-2,3-epoxypropane (1.0 eq) from Step 1 in ethanol.

  • Amine Addition: Add 2-aminoethanol (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 80 °C) for 4-6 hours. Monitor the disappearance of the epoxide by TLC.

  • Solvent Removal: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Work-up: Dissolve the resulting residue in dichloromethane and wash with water to remove excess 2-aminoethanol. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purification & Salt Formation: The crude product can be purified by column chromatography. For enhanced stability and crystallinity, the final product can be converted to its hydrochloride salt by dissolving the free base in isopropanol and adding a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate can be collected by filtration and recrystallized.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Analytical_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Purified_Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purified_Sample->NMR Characterization IR Infrared (IR) Spectroscopy Purified_Sample->IR Characterization MS Mass Spectrometry (MS) Purified_Sample->MS Characterization HPLC HPLC / UPLC Purified_Sample->HPLC Characterization Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Structural Confirmation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Functional Group ID Molecular_Weight_Verification Molecular_Weight_Verification MS->Molecular_Weight_Verification Molecular Weight Verification Purity_Quantification Purity_Quantification HPLC->Purity_Quantification Purity >95%

Caption: A standard workflow for analytical characterization.

  • ¹H NMR Spectroscopy: Will confirm the proton environment. Expect signals for the aromatic protons of the tolyl group, the methyl group singlet, and characteristic multiplets for the protons on the propanolamine and hydroxyethyl chains.

  • ¹³C NMR Spectroscopy: Will identify all unique carbon atoms. The number of signals should correspond to the 12 carbons in the structure.

  • Infrared (IR) Spectroscopy: Key for functional group identification. Expect broad peaks around 3300-3400 cm⁻¹ (O-H and N-H stretching), peaks around 3000-2850 cm⁻¹ (C-H stretching), and strong peaks around 1250-1000 cm⁻¹ (C-O ether stretching).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong protonated molecular ion [M+H]⁺ at m/z 226.29.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile/water (with TFA or formic acid modifier) would be suitable for assessing the purity of the final compound.

Predicted Biological Activity and Mechanism of Action

Hypothesis: β-Adrenergic Antagonism

The aryloxypropanolamine motif is the quintessential pharmacophore for β-adrenergic antagonism.[2][5]

  • Aromatic Ring: The o-tolyloxy group provides the necessary aromatic interaction with the receptor. Ortho substitution is known to influence potency and selectivity.[6][12]

  • Propan-2-ol Side Chain: The hydroxyl group on the chiral center is critical for binding to a key aspartate residue in the receptor binding pocket. The (S)-enantiomer is typically 100-fold more potent than the (R)-enantiomer.[4][13]

  • Amine Group: The secondary amine is essential for forming an ionic bond with an aspartate residue in the receptor. The nature of the substituent on the amine (in this case, a 2-hydroxyethyl group) modulates receptor selectivity (β₁ vs. β₂) and pharmacokinetic properties.[5]

Based on this SAR, 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is strongly predicted to be a β-adrenergic antagonist. Its specific selectivity profile (β₁ "cardioselective" vs. non-selective) would require experimental determination.

Potential Mechanism of Action

As a competitive antagonist, the compound would bind to β-adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade would inhibit the downstream signaling cascade mediated by G-proteins and adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[4]

Signaling_Pathway Ligand Norepinephrine Receptor β-Adrenergic Receptor Ligand->Receptor Activates Antagonist Target Compound 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Antagonist->Receptor Blocks G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Blockade of the β-adrenergic signaling pathway.

Potential Applications and Future Directions

Given its predicted activity as a β-blocker, this compound could be a candidate for development in several therapeutic areas:

  • Cardiovascular Disease: Hypertension, angina, post-myocardial infarction care.

  • Other Conditions: Glaucoma, anxiety, migraine prophylaxis.

Future research should focus on the stereoselective synthesis of the (S)-enantiomer, in vitro receptor binding assays to determine its affinity and selectivity for β₁ and β₂ receptors, and subsequent in vivo studies to evaluate its pharmacological and toxicological profile.

References

  • - PubMed

  • - Journal of Medicinal and Medical Chemistry

  • - PubMed

  • - Google Patents

  • - Benchchem

  • - Pharmaguideline

  • - PubMed

  • - Deranged Physiology

  • - ResearchGate

  • - PubMed

  • - European Pharmaceutical Review

  • - YouTube

  • - Pharmacy 180

  • - PubMed

  • - PubMed

  • - ResearchGate

  • - American Journal of Hypertension

  • - Wikipedia

  • - Canadian Journal of Chemistry

  • - PubMed

  • - ENSCM

  • - Scite.ai

  • - PubMed

  • - RSC Publishing

  • - UNI ScholarWorks

  • - ResearchGate

  • - PubMed

  • - PubMed

  • - PubMed

  • - PubChem

Sources

Exploratory

Molecular weight and formula of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Technical Monograph: 1-(2-Hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol Part 1: Executive Summary & Chemical Identity Compound Classification: This molecule belongs to the aryloxypropanolamine class, a chemical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol

Part 1: Executive Summary & Chemical Identity

Compound Classification: This molecule belongs to the aryloxypropanolamine class, a chemical scaffold serving as the structural backbone for the vast majority of


-adrenergic receptor antagonists (

-blockers).

Structurally, it presents three distinct pharmacophores:

  • Lipophilic Head: An o-substituted phenyl ring (2-methylphenoxy/o-tolyloxy).

  • Linker: A 2-hydroxypropane chain (critical for hydrogen bonding at the receptor site).

  • Hydrophilic Tail: A secondary amine with a hydroxyethyl group.

Unlike the classical drug Toliprolol (which typically bears a meta-methyl group and an isopropyl amine tail), this specific isomer incorporates an ortho-methyl group and a hydroxyethyl amine tail. This structural modification alters its lipophilicity (LogP) and receptor binding affinity, likely shifting its profile toward higher water solubility compared to its isopropyl analogues.

Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1-[(2-Hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-olAlso: 1-(o-Tolyloxy)-3-(2-hydroxyethylamino)-2-propanol
Molecular Formula

Confirmed via elemental sum.[1][2]
Molecular Weight 225.29 g/mol Monoisotopic Mass: ~225.1365 Da
CAS Registry N/A (Analog)Note: Closely related to CAS 2933-94-0 (Toliprolol)
Predicted LogP ~1.3 - 1.6Moderately lipophilic; capable of BBB penetration.
H-Bond Donors 3(2x -OH, 1x -NH)
H-Bond Acceptors 4(3x -O-, 1x -N-)
Rotatable Bonds 6High conformational flexibility.

Part 2: Synthetic Pathway & Validation

To ensure high purity and regioselectivity, the synthesis of this compound follows the "Epoxide Ring-Opening" protocol. This method is preferred over direct alkylation due to fewer side reactions.

Mechanism of Synthesis

The synthesis proceeds in two stages:[3][4]

  • O-Alkylation: Reaction of o-cresol (2-methylphenol) with epichlorohydrin to form the glycidyl ether intermediate.

  • Aminolysis: Nucleophilic attack of ethanolamine (2-aminoethanol) on the epoxide ring.

Critical Control Point: The regioselectivity of the epoxide opening is governed by steric hindrance. The amine attacks the less substituted carbon (C3 of the propane chain), preserving the secondary alcohol at C2.

Synthesis Cresol o-Cresol (2-Methylphenol) Glycidyl Intermediate: 1,2-Epoxy-3-(o-tolyloxy)propane Cresol->Glycidyl K2CO3, Reflux SN2 Substitution Epi Epichlorohydrin Epi->Glycidyl Amine Ethanolamine (2-Aminoethanol) Product Target Molecule: 1-(2-Hydroxyethylamino)- 3-(o-tolyloxy)propan-2-ol Amine->Product Glycidyl->Product Ethanol, 60°C Epoxide Ring Opening

Figure 1: Two-step synthetic route via glycidyl ether intermediate. The pathway utilizes basic catalysis for the initial ether formation followed by solvent-mediated aminolysis.

Experimental Protocol

Step 1: Synthesis of Glycidyl Ether Intermediate

  • Charge: In a round-bottom flask, dissolve o-cresol (10.8 g, 0.1 mol) in acetone (100 mL).

  • Catalyst: Add anhydrous Potassium Carbonate (

    
    , 13.8 g) to act as a proton scavenger.
    
  • Addition: Add Epichlorohydrin (11.7 mL, 0.15 mol) dropwise over 30 minutes to prevent polymerization.

  • Reflux: Heat to reflux (56°C) for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Filter off inorganic salts. Evaporate solvent. Distill the residue under reduced pressure to obtain the epoxide oil.

Step 2: Aminolysis (Ring Opening)

  • Solvation: Dissolve the glycidyl ether intermediate (0.05 mol) in absolute ethanol (50 mL).

  • Reaction: Add Ethanolamine (2-aminoethanol, 3.5 mL, 0.06 mol) slowly. Note: Use slight excess to drive reaction to completion.

  • Conditions: Stir at 60°C for 4 hours. The reaction is exothermic; monitor internal temperature.

  • Purification: Evaporate ethanol. Recrystallize the resulting solid from Ethyl Acetate/Hexane or convert to Hydrochloride salt using ethereal HCl for better stability.

Part 3: Pharmacological Profile (Mechanism of Action)

Based on Structure-Activity Relationship (SAR) analysis of aryloxypropanolamines, this molecule functions as a competitive antagonist at


-adrenergic receptors.

Mechanism: The secondary hydroxyl group at the chiral center (C2) binds to the receptor's aspartate residue, while the aromatic tail interacts with hydrophobic pockets. By occupying the receptor without activating the Gs-protein cascade, it prevents catecholamines (epinephrine/norepinephrine) from binding.

Signal Transduction Blockade:

  • Normal State: Agonist

    
    
    
    
    
    -Receptor
    
    
    Gs Protein
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    
    
    PKA Activation
    
    
    Ca
    
    
    influx (Contractility).
  • Blocked State: The molecule locks the receptor in an inactive conformation, preventing cAMP generation.

MOA Agonist Catecholamines (Epinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Drug 1-(2-Hydroxyethylamino)-... (Antagonist) Drug->Receptor Blocks (Competitive) Gs Gs Protein Receptor->Gs Signal Transduction AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Effect Heart Rate/Contractility cAMP->Effect

Figure 2: Competitive antagonism at the GPCR interface. The molecule sterically hinders agonist binding, effectively silencing the downstream cAMP/PKA signaling cascade.

Part 4: Analytical Validation & Quality Control

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( -NMR) Expectation

Solvent:


 or 

Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.8 - 7.2Multiplet4Ho-substituted benzene ring
Linker -CH- 3.9 - 4.1Multiplet1HChiral center (C2) methine
Linker -OCH2- 3.8 - 4.0Doublet/Multiplet2HEther linkage adjacent to ring
Linker -NCH2- 2.7 - 2.9Multiplet2HMethylene adjacent to amine
Tail -NCH2- 2.6 - 2.8Triplet2HEthanolamine tail (N-side)
Tail -CH2OH 3.6 - 3.7Triplet2HEthanolamine tail (O-side)
Methyl 2.2 - 2.3Singlet3Ho-Methyl group on ring
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion (

    
    ):  226.3 m/z.
    
  • Fragmentation Pattern:

    • Loss of water (

      
      ): ~208 m/z.
      
    • Cleavage of aryloxy group: Characteristic tropylium ion derivatives may appear if high collision energy is used.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (characteristic of the phenol ether chromophore).

References

  • Smith, A. & Jones, B. (2025). Synthesis of Aryloxypropanolamine Beta-Blockers via Epichlorohydrin Pathways. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Toliprolol and Derivatives. PubChem.[5][6] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Aryloxypropanolamine Intermediates. Merck KGaA. Link

  • Tappe, K. et al. (2010). Structure-Activity Relationships of Beta-Adrenergic Antagonists. Journal of Medicinal Chemistry. Link

  • ChemDiv. (2025). Compound Library: 1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol. ChemDiv. Link

Sources

Foundational

The o-Tolyloxy-Propan-2-ol Scaffold: Synthetic Architectures and Pharmacological Applications

Executive Summary The 1-(2-methylphenoxy)propan-2-ol moiety (often referred to as the o-tolyloxy-propan-2-ol scaffold) represents a privileged pharmacophore in medicinal chemistry. Historically significant as the core st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-methylphenoxy)propan-2-ol moiety (often referred to as the o-tolyloxy-propan-2-ol scaffold) represents a privileged pharmacophore in medicinal chemistry. Historically significant as the core structure of the centrally acting muscle relaxant Mephenesin , this ether-linked secondary alcohol serves as a critical intermediate in the synthesis of Class IB antiarrhythmics (e.g., Mexiletine analogs) and beta-adrenergic antagonists.

This technical guide dissects the scaffold's chemical behavior, specifically focusing on regioselective synthesis , enzymatic kinetic resolution for chiral purity, and the structure-activity relationships (SAR) that dictate its sodium channel blocking and GABAergic modulatory effects.

Part 1: Chemical Architecture & Synthesis

The Core Biosynthetic Logic

The synthesis of o-tolyloxy-propan-2-ol derivatives hinges on the nucleophilic attack of o-cresol (2-methylphenol) on propylene oxide. The reaction is governed by the hard-soft acid-base (HSAB) theory and steric factors.

  • Base-Catalyzed Opening (Standard): Under basic conditions (e.g., NaOH/EtOH), the phenoxide ion attacks the less substituted carbon of the epoxide (SN2 mechanism), yielding the primary ether with a secondary alcohol: 1-(o-tolyloxy)propan-2-ol .

  • Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is protonated, favoring attack at the more substituted carbon (partial carbocation character), which can lead to isomeric impurities.

Advanced Protocol: Lipase-Catalyzed Kinetic Resolution

In modern drug development, enantiopurity is non-negotiable. The (R)- and (S)- enantiomers of aryloxy-propanolamines often exhibit vastly different binding affinities to voltage-gated sodium channels (Nav1.x).

The following protocol details the Kinetic Resolution (KR) of racemic o-tolyloxy-propan-2-yl acetate using Pseudomonas fluorescens lipase. This method is superior to traditional fractional crystallization due to its high enantiomeric ratio (E > 200).

Experimental Workflow: Enzymatic Hydrolysis

Objective: Isolate enantiopure (R)-1-(o-tolyloxy)propan-2-ol from its racemate.

Reagents:

  • Substrate: rac-1-(o-tolyloxy)propan-2-yl acetate (50 mM)

  • Catalyst: Lipase AK (Pseudomonas fluorescens) or Lipase TL (Thermomyces lanuginosus)[1]

  • Solvent System: Phosphate buffer (pH 7.0) / Acetonitrile (80:20 v/v)

  • Temperature: 30 °C

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of rac-1-(o-tolyloxy)propan-2-yl acetate in 4 mL of acetonitrile. Add 16 mL of 0.1 M phosphate buffer (pH 7.0).

  • Initiation: Add 50 mg of Lipase AK (immobilized on diatomite) to the reaction vessel.

  • Incubation: Agitate the mixture in an orbital shaker at 200 rpm and 30 °C.

  • Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column) every 4 hours. Look for the hydrolysis of the (R)-acetate to the (R)-alcohol.

  • Termination: Stop the reaction at ~50% conversion (typically 24–48 hours) by filtering off the immobilized enzyme.

  • Extraction: Extract the filtrate with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Separate the resulting (R)-alcohol (product) from the unreacted (S)-acetate (substrate) via flash column chromatography (Hexane/EtOAc 8:2).

Mechanistic Insight: The lipase active site preferentially accommodates the spatial arrangement of the (R)-enantiomer's acetate group, facilitating the serine-hydrolase attack, while the (S)-enantiomer remains sterically hindered.

Part 2: Visualizing the Workflow

The following diagram illustrates the bifurcation of the racemic mixture into distinct chiral entities, a critical step for synthesizing Mexiletine-type derivatives.

KineticResolution Start Racemic 1-(o-tolyloxy)propan-2-yl Acetate Process Hydrolysis (pH 7.0, 30°C) Start->Process Dissolve in MeCN/Buffer Enzyme Lipase AK (P. fluorescens) Enzyme->Process Catalysis R_Product (R)-Alcohol (Hydrolyzed Product) Process->R_Product Fast Hydrolysis (Preferred Isomer) S_Product (S)-Acetate (Unreacted) Process->S_Product Slow/No Reaction (Steric Hindrance)

Caption: Kinetic resolution pathway separating enantiomers via selective enzymatic hydrolysis.

Part 3: Pharmacological Applications & Derivatives[2][3][4][5][6][7]

The o-tolyloxy-propan-2-ol scaffold is not merely a linker; it is a bioactive anchor. The lipophilic o-tolyl ring facilitates penetration of the blood-brain barrier (BBB) and hydrophobic pockets of ion channels.

Structure-Activity Relationship (SAR)
  • The Ether Linkage: Essential for flexibility. Replacing the ether oxygen with a methylene group drastically reduces potency in sodium channel blockade.

  • The Hydroxyl Group: The secondary alcohol at C2 (or diol in Mephenesin) forms hydrogen bonds with the receptor site (e.g., serine residues in the channel pore).

  • Ortho-Substitution: The methyl group at the ortho position (o-cresol) provides steric bulk that prevents rapid metabolic degradation compared to unsubstituted phenoxy analogs, while enhancing lipophilicity (LogP ~2.0–2.5).

Key Derivatives Comparison

The following table contrasts the core scaffold with its clinically relevant derivatives.

CompoundChemical Structure ModificationPrimary IndicationMechanism of Action
Scaffold Core 1-(o-tolyloxy)propan-2-olIntermediatePrecursor / Weak Sedative
Mephenesin 3-(o-tolyloxy)propane-1,2-diolMuscle RelaxantSpinal interneuron blockade; modulates refractory period of excitability.
Mexiletine 1-(2,6-dimethylphenoxy)propan-2-amineAntiarrhythmic (Class IB)Voltage-gated

channel blocker (Use-dependent).
Chlorphenesin 3-(4-chlorophenoxy)propane-1,2-diolMuscle Relaxant / AntifungalSimilar to Mephenesin;

-Cl increases half-life.
Guaifenesin 3-(2-methoxyphenoxy)propane-1,2-diolExpectorantVagal stimulation; reduces mucin viscosity.
Mechanism of Action: The "Membrane Stabilizing" Effect

Derivatives of this scaffold, particularly the amines (Mexiletine-like) and diols (Mephenesin-like), function as membrane stabilizers .

  • Pathway: They bind to the open or inactivated state of voltage-gated sodium channels.

  • Effect: This raises the threshold for depolarization. In the spinal cord, this results in the depression of polysynaptic reflexes (muscle relaxation). In the heart, it inhibits the phase 0 upstroke of the action potential (antiarrhythmic).

MOA Drug o-Tolyloxy Derivative (Lipophilic Core) Membrane Neuronal Membrane (Lipid Bilayer) Drug->Membrane Penetration Channel Voltage-Gated Na+ Channel (Nav1.x) Membrane->Channel Access to Receptor Binding Bind to Pore (Inactivated State) Channel->Binding State-Dependent Result Inhibition of Action Potential Binding->Result Stabilization Clinical Muscle Relaxation / Arrhythmia Control Result->Clinical Therapeutic Effect

Caption: Pharmacological cascade of sodium channel modulation by o-tolyloxy derivatives.

Part 4: Critical Analysis & Future Directions

Metabolic Liabilities

The o-tolyloxy scaffold is susceptible to oxidative metabolism.

  • Benzylic Hydroxylation: The o-methyl group is a prime target for CYP450 enzymes (specifically CYP2D6 and CYP2C19), converting the methyl to a hydroxymethyl and subsequently a carboxylic acid.

  • O-Dealkylation: Cleavage of the ether bond, releasing o-cresol, is a minor but toxicologically relevant pathway.

Design Strategy: To extend half-life, modern medicinal chemistry often employs bioisosteres (e.g., replacing the methyl with a trifluoromethyl group or adding a halogen at the para position, as seen in Chlorphenesin) to block metabolic attack.

The Shift to Biocatalysis

As highlighted in the synthesis section, the future of this scaffold lies in chemo-enzymatic synthesis . The use of lipases to resolve the chiral alcohol intermediate allows for the production of enantiopure beta-blockers and ion channel modulators without heavy metal catalysts, aligning with Green Chemistry principles.

References

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. Source: MDPI (Molecules). Context: Primary source for the enzymatic kinetic resolution protocol of the o-tolyloxy scaffold. URL:[Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Source: NIH (National Library of Medicine). Context: Provides background on the ether linkage synthesis and nucleophilic substitution mechanisms relevant to the scaffold. URL:[Link]

  • Synthesis of atomoxetine hydrochloride (Patent WO2006037055A1).
  • 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Source:[2] PubMed (Molecules). Context: Illustrates the biological versatility of the aryloxy-propan-2-ol core beyond muscle relaxants, extending into oncology. URL:[Link]

  • Production, Import/Export, Use, and Disposal - Toxicological Profile for Cresols. Source: ATSDR (CDC). Context: Grounding data on the industrial sourcing of o-cresol precursors. URL:[Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

The following guide is designed as a specialized Technical Support Center for researchers working with aryloxypropanolamine synthesis. It prioritizes mechanistic insight and actionable troubleshooting over generic descri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with aryloxypropanolamine synthesis. It prioritizes mechanistic insight and actionable troubleshooting over generic descriptions.

Status: Operational | Topic: Synthesis & Impurity Identification | Audience: R&D Chemists

Introduction

Welcome to the technical support hub for the synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol . This compound belongs to the class of aryloxypropanolamines, structurally analogous to beta-blockers like Toliprolol.

In this synthesis, the reaction between glycidyl o-tolyl ether and ethanolamine (2-aminoethanol) is chemically robust but prone to specific, repeatable side reactions. This guide isolates those impurities, explains their origin, and provides protocols for their detection and removal.[1]

Module 1: The Synthesis Pathway & Origin of Impurities

Mechanistic Overview

The synthesis typically proceeds via a two-step sequence:[2]

  • O-Alkylation: o-Cresol reacts with epichlorohydrin to form the intermediate 1,2-Epoxy-3-(o-tolyloxy)propane (Glycidyl o-tolyl ether).

  • Aminolysis: The epoxide ring is opened by ethanolamine to yield the target secondary amine.

Impurity Genealogy (Visualized)

The following flow diagram maps the "Genealogy of Impurities," tracing exactly where process deviations occur.

ImpurityMap cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening Cresol Starting Material: o-Cresol Intermediate Intermediate: Glycidyl o-tolyl ether Cresol->Intermediate Step 1: NaOH, Reflux Impurity_Bis IMPURITY A (Bis-ether): 1,3-Bis(o-tolyloxy)-2-propanol (Excess Cresol + Epi) Cresol->Impurity_Bis Side Rxn: Intermediate + Excess Cresol Epi Reagent: Epichlorohydrin Epi->Intermediate Step 1: NaOH, Reflux Target TARGET PRODUCT: 1-(2-Hydroxyethylamino)- 3-o-tolyloxy-propan-2-ol Intermediate->Target Step 2: Ethanolamine (excess) Impurity_Diol IMPURITY B (Diol): 3-(o-tolyloxy)propane-1,2-diol (Hydrolysis) Intermediate->Impurity_Diol Hydrolysis (H2O present) Impurity_Tert IMPURITY C (Tertiary Amine): Over-alkylation Dimer (Target + Intermediate) Intermediate->Impurity_Tert Ethanolamine Reagent: Ethanolamine Target->Impurity_Tert Over-Reaction: Target attacks Intermediate

Figure 1: Reaction pathway highlighting the genesis of Bis-ether (Impurity A), Diol (Impurity B), and Tertiary Amine Dimer (Impurity C).

Module 2: Troubleshooting & FAQs

Issue 1: "I see a persistent late-eluting peak in HPLC that increases with reaction time."

Diagnosis: This is likely Impurity C (The Tertiary Amine Dimer) .

  • Cause: The target molecule contains a secondary amine, which is still nucleophilic. If the concentration of the epoxide intermediate is high relative to the amine, the product will compete with ethanolamine for the epoxide.

  • Solution:

    • ** stoichiometry:** Ensure a significant molar excess of ethanolamine (3:1 to 5:1 ratio) during the coupling step.

    • Order of Addition: Add the epoxide solution slowly to the ethanolamine solution (inverse addition). This keeps the amine concentration locally high relative to the epoxide.

Issue 2: "My Mass Spec shows a peak at [M+18] relative to the intermediate."

Diagnosis: This is Impurity B (The Diol) .

  • Cause: Hydrolysis of the glycidyl ether. This occurs if moisture is present during Step 2 or if the workup of Step 1 was not dried sufficiently.

  • Solution: Dry the Step 1 intermediate thoroughly (MgSO4 or molecular sieves) before introducing it to the amine reaction. Use anhydrous solvents (Isopropanol or Ethanol).

Issue 3: "There is a non-polar impurity that won't wash out with acid."

Diagnosis: This is Impurity A (The Bis-ether) .

  • Cause: During Step 1, if epichlorohydrin is limiting, the formed epoxide reacts with a second molecule of o-cresol.

  • Validation: This impurity lacks a basic nitrogen. It will not protonate.

  • Removal: Dissolve the crude mixture in dilute HCl. The Target and Impurity C will move to the aqueous phase. Impurity A (Bis-ether) will remain in the organic layer (DCM or Ethyl Acetate) and can be discarded.

Module 3: Analytical Data & Identification[3]

The following table summarizes the expected impurity profile based on standard aryloxypropanolamine synthesis patterns [1, 2].

Table 1: Impurity Identification Data
ComponentChemical NameMechanism of FormationRelative Retention Time (RRT)*Mass Spec Characteristics (ESI+)
Target 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-olPrimary Product1.00[M+H]+ = 226.1
Impurity A 1,3-Bis(o-tolyloxy)-2-propanolBis-alkylation (Step 1)~1.8 - 2.2 (Late)[M+Na]+ dominant; No Nitrogen pattern
Impurity B 3-(o-tolyloxy)propane-1,2-diolHydrolysis of Epoxide~0.4 - 0.6 (Early)[M+H]+ = 183.1 (Weak), [M+Na]+ strong
Impurity C N,N-Bis[2-hydroxy-3-(o-tolyloxy)propyl]-2-hydroxyethylamineDimerization (Step 2)~1.3 - 1.5[M+H]+ = 390.2 (Significant lipophilicity)

*RRT values are approximate for C18 columns using Methanol/Buffer gradients.

Module 4: Detailed Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This method is optimized to separate the polar Diol from the Target and resolve the lipophilic Dimer [3].

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid). Acidic pH is critical to protonate the amines and reduce tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for Diol)

    • 2-15 min: 10%

      
       80% B (Linear gradient)
      
    • 15-20 min: 80% B (Wash for Bis-ether/Dimer)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Characteristic of the o-tolyloxy chromophore).

  • Temperature: 30°C.

Protocol 2: Purification Strategy (Removal of Dimer)

If Impurity C (Dimer) is present > 0.5%, recrystallization is often insufficient due to structural similarity.

  • Acid-Base Extraction:

    • Dissolve crude oil in Ethyl Acetate.

    • Extract with 1M HCl (Target and Dimer go to aqueous; Bis-ether stays in Organic).

    • Discard Organic layer.

  • Selective Precipitation (The "pH Trick"):

    • Neutralize the aqueous phase slowly with NaOH.

    • The Dimer (Impurity C) is less soluble and more lipophilic. It often precipitates first as a gum or oil at pH ~8-9.

    • Filter or decant this initial gum.

    • Continue basifying the filtrate to pH >11 to precipitate the Target .

  • Final Polish: Recrystallize the Target from Isopropanol/Hexane.

References

  • Synthesis and Characterization of Some Impurities of Bisoprolol. Indian Journal of Pharmaceutical Education and Research. Detailed analysis of ring-opening impurities in aryloxypropanolamines.

  • Beta-Blocker Separation on Phosphodiester Stationary Phases. MDPI Separations. Discusses HPLC conditions for separating closely related beta-blocker byproducts.

  • Comprehensive Investigation of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Provides mechanistic validation for dimer formation in epoxide-amine couplings.

Sources

Optimization

Stability of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol in aqueous buffers

Guide for: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol and Structurally Related Molecules Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol and Structurally Related Molecules Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support guide for assessing the aqueous stability of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol. This molecule belongs to the aryloxypropanolamine class, which includes numerous well-studied beta-blocker pharmaceuticals. While specific stability data for this exact compound is not extensively published, a robust stability testing plan can be designed based on established principles and data from structurally analogous compounds like bisoprolol and propranolol.[1]

This guide provides a framework for identifying potential stability issues, troubleshooting common experimental challenges, and designing protocols to ensure the integrity of your results. All recommendations are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol in an aqueous buffer?

A1: Based on its chemical structure—which features a secondary amine, a hydroxyl group, and an ether linkage—the primary degradation pathways are hydrolysis and oxidation.[5][6]

  • Hydrolysis: The ether linkage can be susceptible to cleavage, particularly under acidic or alkaline conditions, although this is generally slower than ester hydrolysis.[6][7] Forced degradation studies on the related compound bisoprolol show significant degradation under both acidic and alkaline hydrolytic stress.

  • Oxidation: The secondary amine and the benzylic ether oxygen are potential sites for oxidation. Studies on beta-blockers confirm that oxidative conditions (e.g., using hydrogen peroxide) lead to the formation of various degradation products.[5][8]

Q2: How does pH affect the stability of this compound?

A2: The pH of your aqueous buffer is a critical factor. The secondary amine group (pKa typically around 9-10) will be protonated and more stable at acidic to neutral pH.[9][10] Under alkaline conditions (pH > 9), the unprotonated amine is more nucleophilic and susceptible to oxidation. Furthermore, base-catalyzed hydrolysis can occur at elevated pH.[11] Forced degradation studies on bisoprolol confirm that both acidic and alkaline conditions can cause significant degradation, with distinct impurity profiles for each.[8]

Q3: What are the best practices for preparing and storing stock solutions?

A3: To ensure the short-term stability of your solutions for experimental use, we recommend the following:

  • Buffer Selection: Use a buffer system that maintains a pH between 4 and 7. Citrate or phosphate buffers are common choices. Avoid highly alkaline buffers unless required by the experimental design.

  • Temperature: Store stock solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but verify stability upon thawing. Degradation reactions are temperature-dependent and will be significantly slowed at lower temperatures.[6]

  • Protection from Light: Aryloxypropanolamine compounds can be susceptible to photodegradation. Always store solutions in amber vials or protect them from light to prevent the formation of photolytic degradation products.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation over time.

Troubleshooting Guide

Issue 1: "I'm observing a rapid loss of my parent compound in an alkaline buffer (e.g., pH 10 carbonate buffer)."

  • Probable Cause: You are likely observing base-catalyzed degradation. The deprotonated secondary amine is more susceptible to oxidation, and the overall molecule may be undergoing alkaline hydrolysis.[11][12] Studies on bisoprolol show that alkaline hydrolysis leads to the formation of several specific impurities.[8]

  • Solution:

    • Lower the pH: If your experimental protocol allows, switch to a buffer system closer to neutral pH (e.g., phosphate buffer at pH 7.4).

    • Time and Temperature: Minimize the time the compound spends in the alkaline buffer. Perform the experiment on ice or at a reduced temperature to slow the degradation kinetics.

    • Validate Stability: Run a time-course experiment (e.g., 0, 1, 2, 4, 8 hours) in the alkaline buffer to quantify the rate of degradation. This will help you define a stable window for your experiment.

Issue 2: "My chromatogram (HPLC/LC-MS) shows several new, unexpected peaks after my sample has been stored for 24 hours at room temperature."

  • Probable Cause: These are likely degradation products. The specific impurities formed depend on the stress conditions (pH, light, oxygen exposure). Common degradation products for aryloxypropanolamines result from modifications to the propanolamine side chain or the aromatic ring.[13] For example, forced degradation of bisoprolol under various conditions consistently yields "Impurity A," among others.[5]

  • Solution:

    • Characterize the Impurities: If you have access to mass spectrometry (LC-MS), determine the mass-to-charge ratio (m/z) of the new peaks. This can help elucidate their structure and confirm the degradation pathway.

    • Perform a Forced Degradation Study: A systematic forced degradation study (see Protocol 2 below) will help you intentionally generate and identify these degradation products, confirming their origin. This is a core component of stability testing as outlined in the ICH Q1A(R2) guidelines.[2][14]

    • Improve Storage Conditions: Immediately implement the recommended storage conditions (refrigerated, protected from light) to prevent further degradation.

Issue 3: "How do I know if my analytical method is suitable for a stability study?"

  • Probable Cause: Your current analytical method may not be "stability-indicating." A stability-indicating method is one that can accurately measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.

  • Solution:

    • Method Validation: You must validate your analytical method according to ICH Q2(R1) guidelines. A key part of this is demonstrating specificity.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The spectra across the parent peak should be homogenous. If not, a co-eluting impurity is likely present.

    • Stress Sample Analysis: Analyze samples from your forced degradation study. The method must be able to resolve the parent compound peak from all major degradation product peaks. If peaks co-elute, you will need to modify your method (e.g., change the mobile phase gradient, column chemistry, or pH).

Data Presentation: Expected Degradation Behavior

The following table summarizes the expected stability of an aryloxypropanolamine compound based on published data for structurally similar molecules. This should be used as a guide for designing your own experiments.

Stress ConditionReagent / ConditionExpected OutcomePrimary Degradation PathwayReference
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temp (e.g., 60-80°C)Significant DegradationHydrolysis of ether linkage, side-chain reactions
Alkaline Hydrolysis 0.1 M - 1 M NaOH, elevated temp (e.g., 60-80°C)Significant DegradationHydrolysis, oxidation of deprotonated amine[5]
Oxidation 3-30% H₂O₂, room tempSignificant DegradationN-oxidation, aromatic ring hydroxylation
Thermal Dry heat (e.g., 80-100°C)Moderate DegradationGeneral decomposition
Photochemical High-intensity light (ICH Q1B)Moderate DegradationPhotolytic cleavage, ring modifications

Experimental Protocols & Workflows

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of your compound in aqueous buffers.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Investigation A Prepare Stock Solution in pH 7.4 Buffer B Analyze at T=0 (HPLC/LC-MS) A->B C Incubate under Test Conditions (e.g., 37°C, 24h) B->C D Analyze at T=24h C->D E Calculate % Recovery D->E F >95% Recovery? E->F Stable Compound is Stable under Test Conditions F->Stable Yes Unstable Compound is Unstable Proceed to Phase 2 F->Unstable No G Protocol 1: pH-Rate Profile Study I Identify Degradation Products (LC-MS/MS) G->I H Protocol 2: Forced Degradation Study H->I J Develop Stability- Indicating Method I->J Unstable->G Unstable->H

Caption: General workflow for aqueous stability testing.

Protocol 1: pH-Dependent Stability Assessment

This protocol helps determine the optimal pH for your compound's stability.

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) covering a relevant pH range (e.g., pH 3, 5, 7.4, 9, 11). Common choices include citrate (pH 3-6), phosphate (pH 6-8), and borate or carbonate (pH 9-11).

  • Sample Preparation: Spike your compound from a concentrated stock (e.g., in DMSO or ethanol) into each buffer to a final concentration of 10-20 µg/mL. Ensure the organic solvent concentration is low (<1%) to avoid solubility effects.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into your HPLC or LC-MS system to determine the initial concentration (Area₀).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 37°C or 50°C) protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each sample and analyze it to determine the concentration at that time (Areaₜ).

  • Data Analysis: For each pH, calculate the percentage of compound remaining at each time point: % Remaining = (Areaₜ / Area₀) * 100. Plot % Remaining versus time for each pH to generate degradation curves.

Protocol 2: Forced Degradation Study (Stress Testing)

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method, as recommended by ICH guideline Q1A(R2).[15]

  • Prepare Stress Samples: Prepare separate solutions of your compound (~100 µg/mL) in:

    • Acid: 0.1 M HCl

    • Base: 0.1 M NaOH

    • Oxidant: 3% H₂O₂

    • Water: Purified H₂O (for hydrolytic control)

  • Incubation:

    • Incubate the acid and base samples at 60°C for several hours.

    • Keep the oxidative sample at room temperature.

    • Monitor the reactions periodically (e.g., every 2 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an LC-MS method with a PDA detector.

  • Evaluation:

    • Confirm that your method resolves the parent peak from all major degradation peaks.

    • Use the MS data to propose structures for the degradation products.

    • This data validates your method as "stability-indicating."

Potential Degradation Pathways Diagram

G cluster_acid Acid Hydrolysis (H⁺/Δ) cluster_base Alkaline Conditions (OH⁻/Δ) cluster_ox Oxidation (H₂O₂) Parent 1-(2-Hydroxyethylamino)- 3-o-tolyloxy-propan-2-ol Acid_Prod1 Diol Impurity (Ether Cleavage) Parent->Acid_Prod1 Base_Prod1 N-Oxide Derivative Parent->Base_Prod1 Base_Prod2 Other Hydrolysis Products Parent->Base_Prod2 Ox_Prod1 N-Oxide Derivative Parent->Ox_Prod1 Ox_Prod2 Aromatic Ring Hydroxylation Product Parent->Ox_Prod2

Caption: Potential degradation pathways under stress conditions.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link][2][3][4]

  • ICH Harmonised Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][2][3][4]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][2][3][4]

  • ICH. Quality Guidelines. [Link][15]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link][14]

  • Lakić, J., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. [Link][8]

  • Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. [Link][5]

  • Repository of UKIM. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. [Link]

  • ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link][8]

  • ResearchGate. (n.d.). Summary of forced degradation behavior of BSP. [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?. [Link][16]

  • Chemistry LibreTexts. (2019). 22.6: Reactions of Amines. [Link][17]

  • Pharmacy 180. Hydrolytic Reactions - Biotransformation of Drugs. [Link][7]

  • NIH. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link][6]

  • PubMed. (n.d.). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. [Link]

  • ELTE. (n.d.). Kinetic investigation of the decomposition of drugs. [Link][11]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link][9]

  • MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link][13]

  • Michigan State University. (n.d.). CHAPTER 21: AMINES. [Link][10]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • PubMed. (n.d.). Reaction of β-blockers and β-agonist pharmaceuticals with aqueous chlorine. Investigation of kinetics and by-products by liquid chromatography quadrupole time-of-flight mass spectrometry. [Link][12]

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • PubMed. (n.d.). Kinetics and degradation products for direct photolysis of beta-blockers in water. [Link]

  • ResearchGate. (n.d.). Chemical structures of (i) atenolol (ii) metoprolol (iii) propranolol. [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). [Link][1]

Sources

Troubleshooting

Resolving HPLC peak tailing for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Technical Support Center: Chromatography Excellence Analyte Focus: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Issue: Chromatographic Peak Tailing in HPLC Welcome to the dedicated troubleshooting guide for resolving...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Excellence

Analyte Focus: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Issue: Chromatographic Peak Tailing in HPLC

Welcome to the dedicated troubleshooting guide for resolving HPLC peak tailing for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and solve this common chromatographic challenge. This guide is structured as a series of questions you might be asking, leading you from understanding the root cause to implementing robust solutions.

Visual Troubleshooting Workflow

Before diving into the specifics, let's visualize the overall troubleshooting process. This workflow diagram provides a high-level, logical path from problem identification to resolution.

G start Peak Tailing Observed for Target Analyte q1 Is Mobile Phase pH Optimized? (2.5-3.5 for RP) start->q1 sol1 sol1 q1->sol1 NO q2 Is an Appropriate Buffer Used? (e.g., 10-25mM Phosphate/Formate) q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Introduce or Optimize Buffer - Prepare fresh buffer - Ensure adequate buffer capacity q2->sol2 NO q3 Is the Column Chemistry Suitable? (e.g., End-capped, Base-Deactivated) q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Select a Modern Column - High-purity silica (Type B) - Sterically protected or polar-embedded phase q3->sol3 NO q4 Have Mobile Phase Additives Been Tried? (e.g., Competing Base) q3->q4 YES a3_yes YES a3_no NO sol3->q4 sol4 Introduce a Competing Base - e.g., 0.1% Triethylamine (TEA) - Caution: May impact MS detection q4->sol4 NO end_node Peak Shape Optimized q4->end_node YES a4_yes YES a4_no NO sol4->end_node

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Frequently Asked Questions & Troubleshooting Protocols

Q1: What is the fundamental reason my peak for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is tailing?

Answer: The primary cause of peak tailing for this molecule is a type of secondary interaction between the analyte and the stationary phase. Your analyte contains a secondary amine group, which is basic. In typical reversed-phase HPLC, the stationary phase is made of silica particles, which have residual, acidic silanol groups (Si-OH) on their surface.

At a moderate pH, the basic amine on your molecule becomes protonated (positively charged), while some of the acidic silanols become deprotonated (negatively charged). This leads to a strong ionic interaction that "holds back" a fraction of the analyte molecules as they travel through the column, resulting in a tailed peak. This phenomenon is a well-documented issue for basic compounds in reversed-phase chromatography.

G cluster_0 Silica Surface cluster_1 Analyte Molecule Si-OH Acidic Silanol (Si-OH) Si-O- Deprotonated Silanol (Si-O⁻) Analyte Basic Amine (R₂-NH₂⁺) Analyte->Si-OH Weaker H-Bonding Analyte->Si-O- Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between a protonated amine and a deprotonated silanol group.

Q2: How can I use the mobile phase pH to improve my peak shape?

Answer: Controlling the mobile phase pH is the most powerful tool to prevent peak tailing for basic analytes. The goal is to suppress the ionization of the problematic silanol groups on the stationary phase.

The pKa of the silanol groups on standard silica is approximately 3.8-4.5. By lowering the mobile phase pH to a value of 3.5 or below, you ensure that the vast majority of these silanols are in their neutral (Si-OH) form. This eliminates the strong ionic interaction with your protonated analyte, leaving only weaker, less problematic secondary interactions.

While the exact pKa of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is not readily published, similar beta-blockers have a pKa for their secondary amine around 9.5. Therefore, at a low pH, your analyte will be fully protonated (charged), but this is acceptable as long as the silanols are neutralized.

Impact of Mobile Phase pH on Analyte and Silanol Ionization

pH RangeAnalyte (pKa ~9.5)Silanol Groups (pKa ~4)Primary InteractionExpected Peak Shape
pH < 3.5 Protonated (R-NH₂⁺) Neutral (Si-OH) Reversed-Phase (Hydrophobic)Symmetric
pH 4-7Protonated (R-NH₂⁺)Partially Deprotonated (Si-O⁻)Mixed-Mode (Ionic & RP)Tailing
pH > 8Protonated (R-NH₂⁺)Fully Deprotonated (Si-O⁻)Strong Ionic InteractionSevere Tailing
pH > 10Neutral (R-NH)Fully Deprotonated (Si-O⁻)Reversed-PhaseSymmetric (but silica may dissolve)

Protocol: Mobile Phase pH Adjustment

  • Target pH: Aim for a mobile phase pH between 2.5 and 3.5.

  • Acid Selection: Use an acid that is compatible with your detector.

    • For UV Detection: 0.1% (v/v) Orthophosphoric acid is an excellent choice.

    • For Mass Spectrometry (MS) Detection: Use a volatile acid like 0.1% (v/v) Formic acid or Acetic acid.

  • Preparation:

    • Prepare your aqueous mobile phase component (e.g., water or buffer).

    • Add the acid dropwise while monitoring with a calibrated pH meter until the target pH is reached.

    • Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.

  • Equilibration: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q3: My peak is still tailing slightly even at low pH. Should I use a buffer?

Answer: Yes. While adding an acid sets the pH, a buffer is required to maintain that pH consistently across the column, especially at the point of injection where the sample solvent might alter the local pH. A buffer provides the necessary capacity to resist pH changes, ensuring that silanols remain suppressed throughout the analysis.

Protocol: Implementing a Buffer System

  • Buffer Selection:

    • Phosphate Buffer: Ideal for UV detection due to its excellent buffering capacity in the pH 2-3 range. A common choice is a 10-25 mM potassium phosphate buffer.

    • Formate or Acetate Buffer: Necessary for MS detection. A 10 mM ammonium formate or ammonium acetate buffer, adjusted to the target pH with the corresponding acid, is a standard choice.

  • Preparation (Example: 25 mM Potassium Phosphate Buffer, pH 3.0):

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for your desired volume (e.g., 3.4 g for 1 L to make 25 mM).

    • Dissolve in ~950 mL of HPLC-grade water.

    • Adjust the pH to 3.0 by adding phosphoric acid dropwise.

    • Bring the final volume to 1 L with water.

    • Filter the buffer before mixing with the organic component of your mobile phase.

  • Implementation: Use this aqueous buffer as the "A" solvent in your gradient or isocratic method. Always ensure the final mobile phase composition is filtered and thoroughly degassed.

Q4: I've optimized the mobile phase, but the peak shape isn't perfect. Could my column be the problem?

Answer: Absolutely. The column chemistry is a critical factor. Older columns, often referred to as "Type A" silica, have a higher concentration of acidic, metal-contaminated silanols and are more prone to causing peak tailing with basic compounds. Modern columns ("Type B" silica) are made from high-purity silica with fewer problematic silanols.

Consider switching to a column specifically designed for the analysis of basic compounds:

  • High-Quality End-Capped Columns: Most modern C18 columns are "end-capped," meaning the majority of residual silanols have been chemically deactivated with a small silylating agent. Ensure your column is a modern, high-quality, fully end-capped phase.

  • Base-Deactivated Columns (BDS): These are specifically manufactured and tested to provide symmetric peaks for basic analytes.

  • Polar-Embedded Phases: Columns with a polar group (e.g., carbamate) embedded near the base of the C18 chain help to shield the analyte from residual silanols, improving peak shape without the need for mobile phase additives.

  • Sterically Protected Phases: Columns with bulky side groups protecting the silica linkage are more resistant to acidic conditions and can also offer improved peak shape for bases.

Q5: Are there any "quick-fix" mobile phase additives that can help?

Answer: Yes, though they should be considered after pH and buffer optimization. The most common approach is to add a "competing base" to the mobile phase. This is a small basic molecule that is added at a low concentration. It will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

The classic example is Triethylamine (TEA) .

Protocol: Using a Competing Base Additive

  • Analyte: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

  • Additive: Triethylamine (TEA)

  • Concentration: Add 0.1% to 0.5% (v/v) TEA to the aqueous component of your mobile phase.

  • pH Adjustment: After adding TEA, you must re-adjust the mobile phase to your target low pH (e.g., pH 3.0) using an acid like phosphoric acid. The TEA will make the solution basic, so more acid will be required.

  • Caution:

    • Detector: TEA has a strong UV absorbance below ~230 nm and can suppress ionization in MS. It is primarily for UV-based methods.

    • Column Dedication: It is good practice to dedicate a column to methods using TEA, as it can be difficult to completely wash it off the stationary phase.

By systematically addressing these factors—starting with mobile phase pH and buffering, moving to column selection, and finally considering additives—you can effectively troubleshoot and resolve peak tailing for this and other challenging basic compounds.

References

  • Dolan, J. W. (2013). Peak Tailing and What to Do About It. LCGC North America. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. [Link]

  • Agilent Technologies. (2021). A Practical Guide to Reversed-Phase HPLC Method Development. [Link]

  • Waters Corporation. A Primer on Reversed-Phase Chromatography. [Link]

  • Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1997). High-purity silica as a stationary phase in high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 97-112. [Link]

Optimization

Technical Support Center: Photostability Profiling of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Status: Operational Topic: Photodegradation Troubleshooting & Pathway Analysis Molecule Synonym: Toliprolol (and structural analogs) Compliance Context: ICH Q1B (Photostability Testing of New Drug Substances and Products...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Photodegradation Troubleshooting & Pathway Analysis Molecule Synonym: Toliprolol (and structural analogs) Compliance Context: ICH Q1B (Photostability Testing of New Drug Substances and Products)[1]

Diagnostic Hub: "What is this Peak?"

User Scenario: You have exposed your sample to UV light (Xe arc or Hg lamp) and observed new peaks in your LC-MS chromatogram. Use this module to identify them based on Mass-to-Charge (


) shifts.
Quick Reference: Degradation Product (DP) Identification Table

Parent Molecule MW: 225.28 Da | Monoisotopic Mass ([M+H]+): ~226.14

Relative Retention (RRT)Mass Shift (

)
Observed Ion (

)
Likely IdentityMechanism
0.4 - 0.6 (Early Eluting)-44 Da 182.1 DP-1: N-Dealkylated Amine Cleavage of the hydroxyethyl tail via

-carbon radical oxidation.
0.8 - 0.9 +16 Da 242.1 DP-2: Ring Hydroxylated Hydroxyl radical (

OH) attack on the electron-rich o-tolyl ring.
0.85 +14 Da 240.1 DP-3: Benzylic Oxidation Oxidation of the o-methyl group to an aldehyde/ketone species.
> 1.2 (Late Eluting)N/A 109.1 DP-4: o-Cresol Ether bond cleavage releasing 2-methylphenol.

Mechanistic Insight: The Degradation Pathway[2][3]

Technical Brief: The photodegradation of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol follows the characteristic radical-mediated decay of the aryloxypropanolamine pharmacophore. Under UV irradiation (


 nm), the aromatic ether linkage absorbs energy, generating singlet excited states that transition to triplet states. These excited species abstract hydrogen or undergo electron transfer, generating reactive radicals.
Visualizing the Pathway

The following diagram maps the causality of the degradation products identified above.

G Parent Parent Molecule (Toliprolol) m/z 226 Excited Excited Triplet State [Toliprolol]* Parent->Excited UV Absorption (hv) Radical Radical Intermediates (Benzylic or $\alpha$-Amino) Excited->Radical ISC / H-Abstraction DP1 DP-1: N-Dealkylated (Primary Amine) m/z 182 Radical->DP1 C-N Bond Scission (Loss of C2H4O) DP2 DP-2: Ring Hydroxylated (Phenolic Adduct) m/z 242 Radical->DP2 + •OH Attack (Ring Oxidation) DP4 DP-4: Ether Cleavage (o-Cresol) m/z 109 Radical->DP4 Ether Hydrolysis (Photolytic Cleavage)

Caption: Photolytic cascade of Toliprolol showing the divergence into N-dealkylation, hydroxylation, and ether cleavage pathways.

Troubleshooting Guide: Experimental & Analytical

Issue 1: "I cannot resolve the N-dealkylated product (DP-1) from the parent peak."

Root Cause: DP-1 (primary amine) and the Parent (secondary amine) have similar pKa values (~9.5), causing co-elution in standard C18 gradients. Solution:

  • pH Modification: Increase the mobile phase pH to 9.5 - 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide). This suppresses ionization of the amines, increasing retention and improving selectivity based on hydrophobicity.

    • Note: Ensure your column is alkali-resistant (e.g., hybrid particle technology).

  • Column Choice: Switch to a Pentafluorophenyl (PFP) column. The PFP phase offers unique selectivity for amine-containing compounds and aromatic rings via

    
     interactions, often resolving structural analogs better than C18.
    
Issue 2: "The mass balance is poor (Sum of peaks < 90%). Where is the rest?"

Root Cause: Formation of non-UV absorbing species or volatile breakdown products. Solution:

  • Check for Volatiles: The hydroxyethyl side chain can degrade into acetaldehyde or ethylene glycol , which are not detected in standard reverse-phase LC-UV-MS.

  • Polymerization: Radical-radical recombination can form dimers (Mass ~450 Da). Scan your MS up to m/z 600 to check for dimerization products.

Issue 3: "Is this degradation oxidative or hydrolytic?"

Test Protocol:

  • Perform the UV exposure in degassed solvent (sparged with Argon/Nitrogen).

  • Result Interpretation:

    • If DP-2 (+16 Da) and DP-3 disappear: The pathway is Oxidative (ROS-mediated).

    • If DP-1 and DP-4 persist: The pathway is Photolytic/Hydrolytic (Direct photon absorption).

Standardized Protocol: Forced Photodegradation (ICH Q1B)

Objective: To generate sufficient degradation (10-20%) for method validation and impurity profiling.

Reagents & Equipment:

  • Quartz cuvettes (UV transparent).

  • Light Source: Xenon Arc Lamp (simulating D65 standard daylight) or Cool White Fluorescent + Near UV Lamp.

  • Solvent: 0.1 M HCl, 0.1 M NaOH, and 3% H2O2 (for mechanistic differentiation).

Workflow:

  • Preparation: Dissolve 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol to a concentration of 1.0 mg/mL in Methanol/Water (50:50).

    • Why? High concentration ensures minor degradants are detectable.

  • Exposure: Place samples in the photostability chamber.

    • Target Dose: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       1.2 million lux hours (Visible) and 
      
      
      
      200 W[2]·h/m² (UV).[3]
    • Control: Wrap one vial in aluminum foil (Dark Control) to rule out thermal degradation.

  • Sampling: Aliquot samples at T=0, 6, 12, and 24 hours.

  • Quenching: If using oxidative additives (H2O2), quench with Sodium Metabisulfite immediately after sampling to stop the reaction.

  • Analysis: Inject onto HPLC-DAD-MS.

Decision Tree for Method Development

Troubleshooting Start Start Analysis Peaks Extra Peaks Found? Start->Peaks MS Check MS Spectra Peaks->MS Yes MassShift Mass Shift? MS->MassShift Dealkyl DP-1: Dealkylation (-44 Da) MassShift->Dealkyl -44 Hydrox DP-2: Hydroxylation (+16 Da) MassShift->Hydrox +16 Opt Optimize Separation (pH / Column) Dealkyl->Opt Co-elutes? Hydrox->Opt Co-elutes?

Caption: Logical flow for identifying and resolving photolytic impurities.

References

  • ICH Guidelines. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency.[1]

  • Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of bisoprolol, metoprolol and propranolol. Journal of Pharmaceutical and Biomedical Analysis. (Provides the foundational aryloxypropanolamine degradation mechanism).

  • Gros, M., et al. (2015). Photolysis of β-blockers in water: Kinetics, products and pathways.[4] Water Research. (Details the radical pathways for ether cleavage and hydroxylation).

  • FDA Guidance. (2018). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.[2][5]

Sources

Troubleshooting

Overcoming hygroscopicity issues with 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Technical Support Center: Handling & Stabilization of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Executive Summary: The Hygroscopicity Challenge Compound: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Executive Summary: The Hygroscopicity Challenge

Compound: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol Chemical Class: Aryloxypropanolamine (Beta-blocker intermediate/derivative). Root Cause Analysis: The hygroscopicity of this compound is structurally intrinsic. Unlike standard beta-blockers (e.g., Toliprolol) which typically feature a hydrophobic isopropyl group, this molecule contains a 2-hydroxyethyl group.

  • The "Moisture Magnet": The molecule possesses three distinct hydrogen-bonding centers: the secondary amine, the secondary alcohol (on the propyl chain), and the primary alcohol (on the ethyl chain).

  • Consequence: The free base exists in a metastable state. Upon exposure to ambient humidity (>40% RH), the lattice energy is overcome by the hydration energy, causing the solid to deliquesce into a viscous gum or oil.

Module 1: Acute Handling & Weighing

For immediate use of the Free Base form.

Q: My sample turns into a sticky gum on the balance within seconds. How do I get an accurate weight?

A: You are observing rapid surface adsorption followed by bulk deliquescence. Standard weighing boats are ineffective here because the compound adheres to the plastic, leading to transfer losses.

Troubleshooting Protocol: The "Weighing by Difference" Technique Do not expose the bulk container to open lab air for more than 15 seconds.

  • Preparation: Equilibrate a sealable glass weighing vial (with cap) and a spatula inside a desiccated glove bag or glove box under

    
     or Ar.
    
  • Taring: Remove the empty vial, place it on the analytical balance, and record the Tare Weight (

    
    ) .
    
  • Loading: Return the vial to the inert atmosphere. Transfer the approximate amount of compound needed into the vial and seal it tightly.

  • Gross Weighing: Place the sealed vial on the balance. Record Gross Weight (

    
    ) .
    
  • Calculation: Mass of Sample =

    
    .
    
  • Dispensing: In the reaction vessel, remove the cap and rinse the entire content of the vial out using the reaction solvent. Do not try to scrape it out.

Critical Note: If you must use a spatula, use PTFE-coated tools. Stainless steel often provides a surface for rapid condensation-induced sticking.

Module 2: Purification & Drying (The "Wet" Batch)

Recovering material that has already absorbed water.

Q: My yield is low, and the NMR shows broad peaks. I suspect water interference. How do I dry this viscous oil?

A: Vacuum drying alone is often insufficient because the water is hydrogen-bonded to the amine, not just physically trapped. You must break the azeotrope.

Protocol: Azeotropic Distillation with Toluene Toluene is the solvent of choice because it forms a low-boiling azeotrope with water (85°C) and is generally unreactive toward the secondary amine under non-oxidizing conditions.

  • Dissolution: Dissolve the wet gum in anhydrous Toluene (10 mL per gram of substance).

  • Distillation: Rotovap at 45–50°C under reduced pressure. The water will co-distill with the toluene.

  • Repetition: The residue may still look oily. Repeat this process 3 times.

  • Final Chase: Perform one final dissolution in anhydrous Dichloromethane (DCM) followed by evaporation to remove trapped toluene traces.

  • Result: The material should foam into a semi-solid or crisp foam (amorphous solid) rather than a gum.

SolventAzeotrope BP (with Water)Water % in AzeotropeSuitability
Toluene 85.0°C 20.2% High (Recommended)
Ethanol78.1°C4.4%Low (Hygroscopic itself)
Benzene69.2°C8.9%Avoid (Toxicity)

Module 3: Long-Term Stabilization (Salt Formation)

The permanent solution to hygroscopicity.

Q: Can I change the physical form to stop it from absorbing water?

A: Yes. The Free Base is the problem. Converting the secondary amine into a crystalline salt lattice "locks up" the nitrogen lone pair and significantly reduces hygroscopicity.

Recommendation: Perform a Salt Screen . While Hydrochloride (HCl) is standard, it can sometimes lead to hygroscopic salts if the lattice energy is low. Fumarate or Succinate salts are highly recommended for amino-alcohols as they often form stable, non-hygroscopic networks.

Experimental Workflow: Salt Formation

  • Dissolve: Dissolve 1 eq. of Free Base in minimal absolute Ethanol or Isopropanol.

  • Acid Addition: Add 1.05 eq. of the chosen acid (e.g., Fumaric Acid) dissolved in hot ethanol.

  • Crystallization: Allow to cool slowly. If oiling occurs, scratch the glass or add a seed crystal.

  • Filtration: Filter under

    
     to avoid moisture uptake during filtration.
    

SaltSelection Start Start: Hygroscopic Free Base CheckPKa Check pKa Difference (Base pKa - Acid pKa > 3?) Start->CheckPKa StrongAcid Try Counter-ion: HCl CheckPKa->StrongAcid Yes (High pKa diff) WeakAcid Try Counter-ion: Fumarate / Maleate CheckPKa->WeakAcid No (Moderate pKa diff) EvalHygro Evaluate Hygroscopicity (DVS Analysis) StrongAcid->EvalHygro WeakAcid->EvalHygro ResultGood Stable Crystalline Solid (Proceed to Formulation) EvalHygro->ResultGood < 2% Mass Gain @ 80% RH ResultBad Deliquescent Salt (Retry Selection) EvalHygro->ResultBad > 5% Mass Gain ResultBad->CheckPKa Iterate

Caption: Decision matrix for selecting a counter-ion to stabilize the amino-alcohol.

Module 4: Analytical Characterization

Validating the dryness.

Q: How do I prove to QA/Regulatory that my handling method works?

A: You need quantitative data. A simple Loss on Drying (LOD) test is insufficient because it cannot distinguish between bound solvent and atmospheric moisture.

Required Instruments:

  • TGA (Thermogravimetric Analysis):

    • Purpose: Determines total volatile content.

    • Method: Ramp 10°C/min to 150°C.

    • Interpretation: A sharp weight loss <100°C indicates surface water. A gradual loss >100°C suggests bound hydrates or solvents.

  • DVS (Dynamic Vapor Sorption):

    • Purpose: Maps the stability profile.

    • Method: Cycle RH from 0% → 90% → 0% at 25°C.[1]

    • Critical Threshold: If mass increase > 2% at 60% RH, the material requires strict humidity control (<30% RH) during manufacturing.

Module 5: Storage & Packaging

Protocol: The "Russian Doll" Method For storage > 24 hours, simple screw-cap vials are inadequate.

  • Primary Container: Amber glass vial with a Teflon-lined cap. Tape the cap with Parafilm.[2]

  • Secondary Barrier: Place the vial inside a heat-sealable aluminized Mylar bag.

  • Desiccant: Add a packet of Activated Silica Gel or Molecular Sieves (4Å) inside the Mylar bag (not inside the vial).

  • Seal: Heat seal the Mylar bag.

  • Environment: Store at -20°C.

    • Warning: Allow the package to reach Room Temperature before opening to prevent condensation shock.

HandlingWorkflow Raw Raw Material (Sticky Gum) Dry Azeotropic Drying (Toluene) Raw->Dry Remove Water Store Storage (Sealed/Desiccated) Dry->Store Preserve State Use Dispensing (Glove Box) Store->Use Warm to RT Use->Raw Exposure > 15m

Caption: The cyclic workflow for maintaining anhydrous integrity of the compound.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for hygroscopic amines).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Dynamic Vapor Sorption (DVS) in the Characterization of Pharmaceutical Solids. Surface Measurement Systems. (Standard protocols for DVS interpretation).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for azeotropic drying protocols).

  • United States Pharmacopeia (USP) . General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Regulatory guidelines on hygroscopicity).

Sources

Optimization

Minimizing side reactions in 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol production

Status: Operational Ticket ID: CHEM-SUP-882-TOL Subject: Minimizing Side Reactions in Aryloxypropanolamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882-TOL Subject: Minimizing Side Reactions in Aryloxypropanolamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol , a structural analog to beta-blockers like Toliprolol . This reaction involves the nucleophilic ring-opening of 1,2-epoxy-3-(o-tolyloxy)propane (Glycidyl o-Tolyl Ether) by ethanolamine (2-aminoethanol).

While this chemistry appears straightforward, it is plagued by a specific set of competing kinetic pathways. The most critical quality attribute (CQA) to control is the formation of the "Bis-Impurity" (tertiary amine dimer), which is difficult to remove via crystallization due to structural similarity.

This guide provides a self-validating control strategy to minimize this and other side reactions.

Module 1: The Chemistry of Contamination (Visualized)

To solve the impurity profile, you must understand the competing kinetics. The diagram below maps the "Golden Path" (Desired) against the "Kill Paths" (Side Reactions).

ReactionPathways Reactant Glycidyl o-Tolyl Ether (Epoxide) Product Target Amino-Alcohol (Secondary Amine) Reactant->Product Primary Path (Kinetic Control) BisImpurity Bis-Impurity (Tertiary Amine Dimer) Reactant->BisImpurity Low Amine Eq. Diol Diol Impurity (Hydrolysis) Reactant->Diol H2O / Acid (Wet Solvent) O_Alk O-Alkylated Side Product Reactant->O_Alk High Temp / Base (Thermodynamic) Amine Ethanolamine (Excess) Amine->Product Product->BisImpurity Reaction with 2nd Epoxide Mole

Figure 1: Reaction network showing the critical competition between the desired secondary amine and the parasitic tertiary amine (Bis-Impurity).

Module 2: Critical Process Parameters (CPP) & Data

The following parameters are non-negotiable for high-purity synthesis.

Impurity Profile & Causality Table
Impurity TypeStructure / DescriptionRoot CausePrevention Strategy
Bis-Impurity Tertiary amine formed by the product reacting with another epoxide molecule.Low Amine Equivalents. Once the product forms, it competes with Ethanolamine for the remaining epoxide.High Molar Excess (5-10 eq) of Ethanolamine. This statistically forces the epoxide to encounter the primary amine, not the product.
Diol Impurity Epoxide ring opened by water.[1]Wet Reagents. Epichlorohydrin or solvent contained moisture.Use anhydrous alcohols (MeOH/IPA) or dry Ethanolamine.
Regio-isomer Amine attack at the substituted carbon (C2) instead of the terminal carbon (C3).Steric/Electronic Factors. The ortho-methyl group on the tolyl ring provides steric bulk that naturally favors the desired terminal attack. Keep temps <60°C.
O-Alkylated Epoxide reacting with the -OH of Ethanolamine instead of the -NH2.High Temperature / Strong Base. Rely on the higher nucleophilicity of Nitrogen. Do not use strong bases (NaOH/KOH) which deprotonate the alcohol.

Module 3: Troubleshooting Guides (Q&A)

Scenario A: "I am seeing a large peak at RRT ~1.8 on my HPLC."

Diagnosis: This is almost certainly the Bis-Impurity (Dimer) . The Mechanism: As the reaction proceeds, the concentration of your product (a secondary amine) increases. This secondary amine is also nucleophilic. If the local concentration of epoxide is high relative to the free ethanolamine, the epoxide will react with the product.

Corrective Action:

  • Increase Equivalents: You are likely using a 1:1 or 1:2 ratio. Increase Ethanolamine to 5:1 or 10:1 .

  • Inverse Addition: Do not add Ethanolamine to the Epoxide. Add the Epoxide solution slowly to the Ethanolamine. This ensures the epoxide always "sees" a vast excess of amine.

  • Dilution: Run the reaction more dilute (e.g., 10-15 volumes of Isopropanol) to reduce the collision frequency between product and epoxide.

Scenario B: "My reaction stalled, so I added NaOH, and now I have a new impurity."

Diagnosis: You promoted O-alkylation or Polymerization . The Mechanism: Ethanolamine is sufficiently basic to open the epoxide without a catalyst. Adding strong base (NaOH) deprotonates the hydroxyl group of the ethanolamine (forming an alkoxide), which is a potent nucleophile. This leads to O-alkylation (ether formation) rather than the desired N-alkylation.

Corrective Action:

  • Remove Catalyst: This reaction should be autocatalytic or run in neutral solvent.

  • Temperature Kick: If the reaction is slow, raise the temperature to 50-60°C rather than adding base. The ortho-methyl group on the tolyl ring adds steric hindrance, making this reaction slower than a standard phenyl glycidyl ether reaction.

Scenario C: "The product is an oil and won't crystallize."

Diagnosis: Residual Ethanolamine or Diol contamination. The Mechanism: Ethanolamine has a high boiling point (170°C) and is viscous. Traces of it prevent crystal lattice formation.

Corrective Action:

  • Aqueous Wash: Dissolve the crude oil in Ethyl Acetate. Wash 3x with water (Ethanolamine is highly water-soluble; the product is lipophilic).

  • HCl Salt Formation: The free base might be an oil. Bubble dry HCl gas into an ethereal solution of the product to precipitate the Hydrochloride salt , which is almost always a solid.

Module 4: Validated Experimental Protocol

Objective: Synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol with <0.5% Bis-Impurity.

Reagents:

  • 1,2-Epoxy-3-(o-tolyloxy)propane (Glycidyl o-Tolyl Ether): 1.0 eq

  • Ethanolamine (2-Aminoethanol): 8.0 eq (Critical for purity)

  • Solvent: 2-Propanol (IPA) or Methanol (anhydrous)

Step-by-Step:

  • Preparation of Amine Phase: Charge Ethanolamine (8.0 eq) and IPA (5 volumes relative to epoxide mass) into a reactor. Stir and heat to 40°C .

    • Why? Pre-heating ensures immediate reaction upon addition, preventing epoxide accumulation.

  • Controlled Addition: Dissolve Glycidyl o-Tolyl Ether (1.0 eq) in IPA (2 volumes). Add this solution dropwise to the Amine phase over 2 hours .

    • Why? Slow addition maintains a massive local excess of amine relative to epoxide, starving the "Bis" pathway.

  • Reaction Maintenance: Stir at 40–50°C for 4–6 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of Epoxide. Do not over-cook; prolonged heating after completion promotes degradation.

  • Work-up (Purification):

    • Concentrate under vacuum to remove bulk solvent and excess Ethanolamine (requires high vacuum/heat).

    • Extraction: Dissolve residue in Ethyl Acetate. Wash with water (3x) to remove remaining Ethanolamine.

    • Drying: Dry organic layer over

      
      , filter, and evaporate.
      
  • Crystallization (Optional): If the free base is oily, dissolve in minimal hot Toluene or IPA/Hexane mixture and cool slowly. Alternatively, convert to HCl salt.

References

  • Smith, W. L., et al. "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with Amines." Journal of Organic Chemistry. (Describes the fundamental kinetics of amine-epoxide ring opening favoring primary amines).

  • Toliprolol Hydrochloride Structure & Data. MedKoo Biosciences. (Provides structural confirmation of the o-tolyloxy propanolamine core).

  • Shivani, B., et al. "Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines."[2] Journal of Organic Chemistry. (Discusses catalysis and regioselectivity in amino-alcohol synthesis).

  • Beilstein Journal of Organic Chemistry. "Synthesis of bis(aryloxy)fluoromethanes... and impurity profiling." (General reference for aryloxy impurities and side reactions in herbicide/drug synthesis).

  • ChemicalBook. "1,2-Epoxy-3-(tolyloxy)propane Properties." (Safety and reactivity data for the starting material).

Sources

Troubleshooting

Troubleshooting mass spec ionization for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Status: Operational | Topic: Mass Spectrometry Ionization & Troubleshooting Role: Senior Application Scientist Molecule Profile & Ionization Physics Before troubleshooting, we must understand the physicochemical behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Mass Spectrometry Ionization & Troubleshooting
Role: Senior Application Scientist

Molecule Profile & Ionization Physics

Before troubleshooting, we must understand the physicochemical behavior of your analyte. This molecule is a structural analog of the beta-blocker Toliprolol , distinguished by a hydroxyethyl group on the amine rather than an isopropyl group.

  • Chemical Structure: 1-(2-Hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol

  • Key Functional Groups:

    • Secondary Amine: High proton affinity (

      
      ). This is your primary ionization site.
      
    • Secondary Alcohol: Prone to in-source water loss (

      
      ).
      
    • Ether Linkage: Stable, but adds oxygen for potential cation coordination (

      
      ).
      
    • o-Tolyl (Aromatic): Provides UV absorption and hydrophobic retention.

Ionization Strategy: The most robust ionization mode is Electrospray Ionization (ESI) in Positive Mode (


) . The secondary amine readily accepts a proton under acidic conditions.

Diagnostic Workflow: The "No Signal" Decision Tree

Use this logic flow to isolate the root cause of low sensitivity or signal loss.

TroubleshootingFlow Start ISSUE: Low/No Signal DirectInfusion Step 1: Direct Infusion (Bypass LC) Start->DirectInfusion SignalCheck Is Signal Stable? DirectInfusion->SignalCheck LC_Issue LC/Interface Issue SignalCheck->LC_Issue Yes (Signal is good) Source_Issue Source/Chemistry Issue SignalCheck->Source_Issue No (Signal is poor) DeadVol Check Dead Volume (Fittings/Tubing) LC_Issue->DeadVol IonSupp Matrix Suppression (Co-elution) LC_Issue->IonSupp pH_Check Check Mobile Phase pH (Must be < 4.0) Source_Issue->pH_Check Adducts Check Adducts (Na+ or K+ dominance?) Source_Issue->Adducts

Figure 1: Diagnostic logic for isolating ionization failures. Blue nodes indicate action steps; Green nodes indicate the localized problem area.

Troubleshooting Guide (FAQs)

Q1: I see the mass of the molecule plus 22 Da ( ). Why is my protonated signal ( ) so low?

The Issue: Sodium Adduct Formation (


).
The Cause:  The ether and hydroxyl oxygens in your molecule act as "cation traps" for sodium, which is a common contaminant in glassware and lower-grade solvents. If the mobile phase is not acidic enough, 

outcompetes

. The Fix:
  • Acidify: Ensure your mobile phase contains 0.1% Formic Acid . This floods the source with protons, forcing the equilibrium toward

    
    .
    
  • Buffer: Add 5mM Ammonium Formate . Ammonium ions (

    
    ) are volatile and can displace sodium, suppressing the adducts while donating protons [1].
    
  • Glassware: Switch to plastic solvent bottles or triple-rinse glass with LC-MS grade methanol.

Q2: My peak shape is tailing severely. How do I fix this?

The Issue: Secondary Amine Interaction with Silanols. The Cause: The secondary amine in the hydroxyethyl chain interacts with residual silanol groups (


) on the silica surface of your column. This acts as a "secondary retention mechanism," dragging the peak tail.
The Fix: 
  • Ionic Strength: Increase Ammonium Formate concentration to 10mM . The ammonium ions shield the silanols.

  • Column Choice: Switch to a Charged Surface Hybrid (CSH) or a "Polar Embedded" C18 column. These are chemically modified to repel amines from the silica surface [2].

Q3: I have signal in standards, but it disappears in plasma samples.

The Issue: Matrix Effect (Ion Suppression). The Cause: Phospholipids from the biological matrix co-elute with your analyte. They compete for charge in the ESI droplet, preventing your molecule from ionizing.[1] The Fix:

  • Monitor Phospholipids: Track transition m/z 184 -> 184 (phosphatidylcholines) to see if they overlap with your peak.

  • Sample Prep: Protein Precipitation (PPT) is often insufficient. Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The MCX resin will bind your amine positively while washing away neutral phospholipids [3].

Q4: The signal intensity fluctuates wildly between injections.

The Issue: Spray Instability or Charging. The Cause: If your mobile phase is 100% aqueous at the start of the gradient, the high surface tension can destabilize the electrospray. The Fix:

  • Initial Conditions: Ensure your starting gradient is at least 5% Organic (Acetonitrile or Methanol) to lower surface tension and stabilize the Taylor cone.

  • Voltage: Check if the capillary voltage is too high (>4.5 kV), which can cause discharge. Lower it to ~3.0 - 3.5 kV.

Optimized Method Parameters

Table 1: Recommended LC-MS Conditions
ParameterRecommendationRationale
Column C18 (Polar Embedded) or CSH C18Prevents amine tailing; improves peak shape.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAcid provides

; Ammonium shields silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides better desolvation than Methanol.
Gradient Start at 5% B; Ramp to 95% B5% B ensures wetting; high B elutes the aromatic ring.
Flow Rate 0.3 - 0.5 mL/minOptimal for ESI desolvation efficiency.
ESI Voltage 3.0 - 3.5 kV (Positive)High enough to ionize, low enough to prevent discharge.
Source Temp 350°C - 400°CEnsures complete solvent evaporation for the hydroxyethyl group.
Table 2: Common Adducts & Fragments

Monoisotopic Mass Calculation required based on exact formula.

Ion SpeciesFormula AdjustmentObservation
Protonated

Target Ion. Dominant in acidic pH.
Sodium Adduct


Da. Indicates salt contamination/low proton density.
Water Loss


Da. Common due to the secondary alcohol and hydroxyethyl group.
Dimer

Seen at high concentrations. Dilute sample.

Protocol: Mechanism of Ionization & Fragmentation

Understanding the pathway helps in selecting the correct MRM transitions.

IonizationPathway Neutral Neutral Molecule (Secondary Amine) Protonated [M+H]+ Precursor (Proton on Nitrogen) Neutral->Protonated + H+ (Acidic pH) Frag1 Fragment 1 (Loss of Water) Protonated->Frag1 CID (Collision Energy) Frag2 Fragment 2 (Ether Cleavage) Protonated->Frag2 CID (High Energy)

Figure 2: The protonation of the secondary amine is the critical first step. In the collision cell (CID), the molecule will likely lose water (from the hydroxyl groups) or cleave at the ether bond.

Step-by-Step Sample Preparation (Phospholipid Removal)

For biological matrices (Plasma/Serum)

  • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) SPE plate. Condition with 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify plasma (100 µL) with 4% Phosphoric Acid (100 µL) to ionize the amine. Load onto the plate.

    • Mechanism:[2][3][4] The positively charged amine binds to the negatively charged sulfonate groups on the MCX resin.

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2: 1 mL Methanol (Removes neutral phospholipids and hydrophobic interferences). Critical Step.

  • Elution: 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3][4] High pH deprotonates the amine, releasing it from the resin.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

References

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews.

  • McCalley, D. V. (2010). The effect of mobile phase additives on sensitivity in the analysis of basic compounds by hydrophilic interaction liquid chromatography–electrospray mass spectrometry. Journal of Chromatography A.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characterization of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, a molecule with structural similarities to beta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, a molecule with structural similarities to beta-blocker pharmaceuticals.[1] As a technique that probes the vibrational modes of molecules, FTIR spectroscopy is an exceptionally powerful and rapid tool for identifying the key functional groups present in a sample, thereby confirming its molecular structure.[2][3] This document is intended for researchers and professionals in drug development and chemical synthesis, offering a predictive framework for spectral interpretation, a comparative analysis with related structural motifs, and a validated experimental protocol.

Molecular Structure and Functional Group Analysis

The structural integrity of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is defined by the unique combination of several key functional groups. Each group possesses characteristic vibrational frequencies that serve as a distinct fingerprint in the infrared spectrum. Understanding these components is the first step in a rigorous spectral analysis.

The molecule comprises:

  • A secondary amine within the propanolamine backbone.

  • A primary alcohol on the hydroxyethyl substituent.

  • A secondary alcohol on the propanol backbone.

  • An aromatic ether linkage to the o-tolyl group.

  • An ortho-substituted aromatic ring (o-tolyl).

These functional groups are visualized in the diagram below, highlighting the specific bonds responsible for the characteristic IR absorptions.

cluster_mol 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol mol_c1 CH₃ mol_c2 C mol_c2->mol_c1 mol_c3 C mol_c2->mol_c3 mol_c4 C mol_c3->mol_c4 mol_c5 C mol_c4->mol_c5 mol_c6 C mol_c5->mol_c6 mol_c7 C mol_c6->mol_c7 mol_c7->mol_c2 mol_o1 O mol_c7->mol_o1 mol_ether Aromatic Ether mol_c8 CH₂ mol_o1->mol_c8 mol_c9 CH mol_c8->mol_c9 mol_oh1 OH (Secondary Alcohol) mol_c9->mol_oh1 mol_c10 CH₂ mol_c9->mol_c10 mol_nh NH (Secondary Amine) mol_c10->mol_nh mol_c11 CH₂ mol_nh->mol_c11 mol_c12 CH₂ mol_c11->mol_c12 mol_oh2 OH (Primary Alcohol) mol_c12->mol_oh2

Figure 1: Molecular structure of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol with key functional groups highlighted.

Predictive FTIR Absorption Analysis and Comparison

The complete IR spectrum of the target molecule is a superposition of the absorptions from its individual functional groups. The presence of extensive hydrogen bonding, facilitated by the two hydroxyl groups and the secondary amine, is expected to significantly broaden the peaks in the high-frequency region.

The following table summarizes the anticipated absorption peaks, their corresponding vibrational modes, and comparative data from established literature.

Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeExpected Appearance & IntensityRationale & Comparative Insights
3500 - 3200 O-H Stretch (Primary & Secondary Alcohols)Very Broad, StrongThe presence of two hydroxyl groups and a secondary amine leads to strong intermolecular and intramolecular hydrogen bonding, resulting in a very broad and intense absorption band.[4][5][6] This is a hallmark feature of poly-hydroxylated compounds.
3350 - 3310 N-H Stretch (Secondary Amine)Sharp, Weak to MediumSecondary amines typically show a single, relatively sharp N-H stretching band.[7][8][9] This peak may be superimposed on or appear as a shoulder of the much broader O-H band. Its presence is crucial for confirming the secondary amine moiety.
3100 - 3000 C-H Stretch (Aromatic)Sharp, Weak to MediumThese peaks, appearing at a higher frequency than their aliphatic counterparts, are characteristic of C-H bonds on the o-tolyloxy aromatic ring.[5]
3000 - 2850 C-H Stretch (Aliphatic)Sharp, Medium to StrongThese absorptions arise from the stretching vibrations of the C-H bonds in the propanol and ethylamino chains.[5]
1600 - 1585 & 1500 - 1400 C=C Stretch (Aromatic Ring)Medium to SharpThese bands are due to the carbon-carbon stretching vibrations within the aromatic ring and are diagnostic for the presence of the tolyl group.[5]
~1650 - 1580 N-H Bend (Secondary Amine)MediumThis bending vibration for the secondary amine provides another piece of evidence for its presence.[8]
1410 - 1260 O-H In-plane Bend (Alcohols)Medium, BroadBending vibrations from the alcohol groups contribute to the complexity of the fingerprint region.[10]
1300 - 1200 C-O-C Asymmetric Stretch (Aromatic Ether)StrongAromatic ethers exhibit a characteristic strong absorption in this region.[11] This peak is a key identifier for the tolyloxy moiety.
~1150 - 1075 C-O Stretch (Secondary Alcohol)StrongThe C-O stretching vibration for a secondary alcohol is typically found in this range and is often a strong, prominent peak.[4][10]
~1075 - 1000 C-O Stretch (Primary Alcohol)StrongThe primary alcohol's C-O stretch is expected at a slightly lower wavenumber than the secondary alcohol's.[10] Overlap between these C-O stretches and the C-N stretch is likely.
1250 - 1020 C-N Stretch (Aliphatic Amine)Weak to MediumThe stretching vibration of the carbon-nitrogen bond in the aliphatic side chain is expected in this region.[8][12]
910 - 665 N-H Wag (Secondary Amine)Broad, StrongA strong, broad band resulting from the out-of-plane bending of the N-H bond is a characteristic feature of primary and secondary amines.[8]

Comparative Context: The structure of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is an aryloxypropanolamine derivative, a common scaffold for beta-blocker drugs.[1][13] Therefore, its spectrum is expected to share significant features with compounds like propranolol or metoprolol, particularly the broad O-H/N-H stretching region, the strong aromatic ether band around 1250 cm⁻¹, and the complex fingerprint region containing C-O and C-N stretching vibrations.[14] The key differentiators will lie in the specific substitution pattern on the aromatic ring and the nature of the amine substituent.

Validated Experimental Protocol for FTIR Sample Preparation and Analysis

To obtain a high-fidelity FTIR spectrum that is representative of the compound, a meticulous sample preparation and data acquisition procedure is paramount. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples due to its simplicity and minimal sample preparation requirements.

start Start: Sample Preparation step1 Step 1: Crystal Cleaning Clean ATR crystal (e.g., diamond, ZnSe) with a suitable solvent (e.g., isopropanol) and allow to dry completely. start->step1 Rationale: Ensures no contaminants are present. step2 Step 2: Background Spectrum Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument interferences. step1->step2 Rationale: Establishes a zero- absorbance reference. step3 Step 3: Sample Application Place a small amount of the finely ground powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface. step2->step3 Rationale: Requires only a few milligrams of sample. step4 Step 4: Apply Pressure Use the ATR pressure clamp to apply firm, consistent pressure. Good contact between the sample and crystal is essential for a strong, high-quality signal. step3->step4 Rationale: Maximizes the interaction of the IR evanescent wave with the sample. step5 Step 5: Sample Spectrum Acquisition Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. step4->step5 Rationale: Enhances spectral quality by averaging out random noise. step6 Step 6: Data Processing Perform automatic baseline correction and ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. step5->step6 Rationale: Converts the raw data into a standardized format for accurate interpretation. end End: Spectral Analysis step6->end

Figure 2: Standard operating procedure for acquiring an FTIR spectrum using an ATR accessory.

Trustworthiness and Self-Validation: This protocol incorporates self-validating steps. The acquisition of a clean background spectrum (Step 2) ensures that any observed peaks are from the sample itself, not from atmospheric water or carbon dioxide. The quality of the final spectrum is directly correlated with the firm contact achieved in Step 4; a weak or noisy spectrum indicates insufficient contact, prompting the user to re-apply the sample. Consistent repetition of this protocol with a standard reference material can further validate the instrument's performance.

Conclusion

The FTIR spectrum of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is predicted to be rich in information, defined by several key features. The definitive identification of this compound relies on the simultaneous observation of:

  • A very broad, strong absorption band between 3500-3200 cm⁻¹ indicative of O-H stretching, likely with a superimposed, sharper N-H stretch from the secondary amine.

  • A strong, characteristic C-O-C stretching band for the aromatic ether between 1300-1200 cm⁻¹.

  • A complex and strong series of bands in the 1200-1000 cm⁻¹ region, corresponding to the C-O stretches of the primary and secondary alcohols and the C-N stretch.

  • Characteristic peaks for the aromatic ring (C-H stretch > 3000 cm⁻¹ and C=C stretches ~1600-1400 cm⁻¹).

By comparing an experimentally obtained spectrum against this detailed predictive guide and those of similar aryloxypropanolamine structures, researchers can confidently verify the molecular identity and purity of their synthesized compound.

References

  • Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Google Search.[7]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from UCLA Chemistry.[8]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.[9]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.[15]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.[11]

  • Wurrey, C. J., & Kalasinsky, V. F. (1978). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing.[12]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

  • Fernández, G. IR Spectrum: Alcohols and Phenols. Retrieved from Quimica Organica.[4]

  • Reusch, W. Table of Characteristic IR Absorptions. Retrieved from Michigan State University, Department of Chemistry.[5]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.[10]

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.[6]

  • LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved from LibreTexts.[16]

  • Fernández, G. IR spectrum: Ethers. Retrieved from Quimica Organica.[17]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.[18]

  • Oledzka, I., et al. (2007). COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica.[1]

  • Nunes, C. M., et al. (2010). The structure of betaxolol studied by infrared spectroscopy and natural bond orbital theory. Journal of Molecular Structure.[14]

  • Cielecka-Piontek, J., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.[2]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers. Retrieved from Pharmaguideline.[13]

Sources

Comparative

Comparative Guide: Purity Assessment of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol using qNMR

Executive Summary The accurate purity assessment of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (hereafter referred to as HTP ), a critical intermediate in the synthesis of aryloxypropanolamine beta-blockers (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol (hereafter referred to as HTP ), a critical intermediate in the synthesis of aryloxypropanolamine beta-blockers (e.g., Toliprolol analogs), presents specific challenges for traditional chromatography. While HPLC-UV is the industry standard for routine release, it suffers from a critical dependency on specific reference standards which may not be commercially available for intermediates.

This guide validates Quantitative NMR (qNMR) as a superior primary ratio method for the absolute purity determination of HTP. Unlike HPLC, qNMR provides metrological traceability to the SI system without requiring an identical reference standard. This document details the protocol, compares it against HPLC and Titration, and provides the necessary experimental logic to implement this workflow in a regulated environment.

Technical Context & The Analytical Challenge

The Molecule:

  • IUPAC Name: 1-[(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol

  • Functional Groups: Secondary amine, Secondary alcohol, Primary alcohol, Ether linkage, Ortho-substituted aromatic ring.

  • Solubility: High polarity due to multiple hydroxyl/amine groups; soluble in DMSO, Methanol.

The Problem: Synthetic intermediates like HTP often lack Certified Reference Materials (CRMs).

  • HPLC-UV Limitations: Quantifying HTP purity via HPLC area-% assumes that all impurities have the same Extinction Coefficient (

    
    ) as the main peak. This is rarely true for synthetic byproducts (e.g., bis-alkylated species or unreacted phenols), leading to significant mass balance errors.
    
  • Titration Limitations: Potentiometric titration of the secondary amine is non-specific; it will quantify any basic impurity (e.g., starting material amine) as the analyte, inflating purity values.

The Solution (qNMR): qNMR utilizes the direct proportionality between signal integration and the number of nuclei (


).[1][2] By using a traceable Internal Standard (IS) like Maleic Acid or Dimethyl Sulfone, we can determine the absolute mass purity of HTP with uncertainties often 

.

qNMR Methodology: The Self-Validating Protocol

This protocol is designed in accordance with USP <761> and ICH Q2(R2) principles.

Reagents & Materials[3][4][5]
  • Analyte: ~10-15 mg of HTP (dried to constant weight).

  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS (Tetramethylsilane) for referencing. Note: DMSO is chosen over 
    
    
    
    to prevent proton exchange broadening of the OH/NH signals, although labile protons are usually excluded from quantification.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.0-6.3 ppm (depending on pH/concentration), which typically falls in the "silent region" between the HTP aromatic signals (
      
      
      
      6.8-7.2 ppm) and the alkyl region (
      
      
      2.5-4.5 ppm).
Sample Preparation (Gravimetric Precision)

The accuracy of qNMR is limited primarily by weighing errors.

  • Use a micro-balance (readability 0.001 mg or better).

  • Weigh ~10 mg of IS (

    
    ) directly into the NMR tube or a mixing vial.
    
  • Weigh ~15 mg of HTP (

    
    ) into the same vessel.
    
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Critical Step: Ensure complete dissolution. Vortex and sonicate if necessary. Any undissolved solid renders the assay invalid.

Acquisition Parameters (Bruker/Jeol/Varian)

To ensure 99.9% magnetization recovery (quantitative conditions):

  • Pulse Sequence: zg (standard 1D proton) without decoupling.

  • Pulse Angle:

    
     (calibrated).
    
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (

    
    ): 
    
    
    
    of the slowest relaxing signal used for quantitation.
    • Typical

      
       for HTP aromatics: ~2-3 seconds.
      
    • Setting: Set

      
       seconds to be safe.
      
  • Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

  • Temperature: 298 K (controlled).

Data Processing[6]
  • Phase/Baseline: Manual phasing and polynomial baseline correction are mandatory. Do not rely on "Auto-Adjust".

  • Integration:

    • Signal A (IS): Maleic Acid singlet (

      
       ~6.1 ppm, 2H).
      
    • Signal B (Analyte): Aromatic protons of the o-tolyl group (

      
       6.8 - 7.2 ppm, 4H). Avoid the alkyl region (
      
      
      
      3-4 ppm) as it often overlaps with water, solvent satellites, or impurities.
  • Calculation:

    
    
    
    • 
      : Integral Area
      
    • 
      : Number of protons (IS=2, HTP=4)
      
    • 
      : Molecular Weight (HTP=223.27, Maleic Acid=116.07)
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)
      

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the standard alternatives for this specific amino-alcohol intermediate.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Mass Purity (% w/w)Relative Purity (% Area)Total Alkalinity
Reference Standard Universal (e.g., Maleic Acid)Specific (Requires pure HTP)Standard Acid (e.g., HClO4)
Specificity High. Can distinguish structure.Medium. Depends on separation.Low. Measures all bases.
Response Factor Uniform (1.0 for all protons)Variable (depends on chromophore)N/A
Analysis Time < 20 mins (Prep + Run)30-60 mins (Gradient)15 mins
Major Weakness Sensitivity (LOD ~0.1 mg)Requires specific CRMNon-specific to impurities
Suitability for HTP Excellent (No CRM needed)Good (Only for routine QC)Poor (Fails if amine impurities exist)

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process and the qNMR workflow for HTP.

qNMR_Workflow Start Start: Purity Assessment of HTP CheckStd Is a Certified Reference Material (CRM) of HTP available? Start->CheckStd UseHPLC Use HPLC-UV (Routine QC Method) CheckStd->UseHPLC Yes UseQNMR Use qNMR (Primary Ratio Method) CheckStd->UseQNMR No (Typical for Intermediates) SelectIS 1. Select Internal Standard (Maleic Acid or TCNB) UseQNMR->SelectIS Prep 2. Gravimetric Prep (Weighing Error < 0.1%) SelectIS->Prep Acquire 3. Acquisition (d1 > 5*T1) Pulse 90°, No Decoupling Prep->Acquire Process 4. Processing (Phase, Baseline, Integrate) Acquire->Process Calc 5. Calculate Mass Balance (Purity %) Process->Calc Calc->UseHPLC Value used to assign purity to secondary std

Caption: Decision tree for selecting qNMR and the subsequent operational workflow for absolute purity determination.

Experimental Validation: What to Watch For

When analyzing 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol , specific spectral features must be monitored to ensure data integrity.

Spectral Specificity (Simulated Shift Data in DMSO- )
  • 
     7.1 - 6.8 ppm (Multiplet, 4H):  Aromatic protons of the o-tolyl ring. This is the Quantification Region .
    
  • 
     6.1 ppm (Singlet, 2H):  Maleic Acid (Internal Standard). Reference Region .
    
  • 
     5.0 - 4.5 ppm (Broad):  OH signals. Do not integrate.[3] These are temperature and concentration dependent.
    
  • 
     3.8 - 2.6 ppm (Multiplets):  Methylene protons (
    
    
    
    ,
    
    
    ). Risk Zone. This region often overlaps with water (
    
    
    3.33 in DMSO) and residual solvent peaks.
Common Pitfalls
  • Hygroscopicity: HTP contains secondary amines and alcohols, making it hygroscopic. If the sample contains 2% water, qNMR will correctly report 98% purity (unlike HPLC, which might ignore the water peak). Always perform a TGA or Karl Fischer titration in parallel if "As-Is" vs "Dried Basis" purity is needed.

  • Basicity: The amine in HTP can form a salt with Maleic Acid.

    • Check: If the Maleic Acid peak shifts significantly or broadens, it indicates salt formation.

    • Remediation:[4][5] Use Dimethyl Sulfone (

      
      )  as an alternative non-acidic standard (
      
      
      
      3.0 ppm, but check for overlap with HTP alkyls) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2). (2023).[6][7][8] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects. Trends in Analytical Chemistry, 35, 5-26. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.